molecular formula C11H16BrN3O2 B7059747 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine

5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine

Cat. No.: B7059747
M. Wt: 302.17 g/mol
InChI Key: SQXIPSDALIUYBZ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and an oxolan-3-yloxypropyl group attached to the nitrogen atom at the 3rd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine typically involves the following steps:

    Alkylation: The attachment of the oxolan-3-yloxypropyl group to the nitrogen atom of the pyrimidine ring can be carried out using an alkylating agent such as 3-chloropropyl oxolane in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

    Hydrolysis: The oxolan-3-yloxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated pyrimidine derivatives.

Scientific Research Applications

5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways involving pyrimidine derivatives.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conducting polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the oxolan-3-yloxypropyl group play crucial roles in binding to the active site of the target, thereby influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.

    5-fluoro-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Similar structure with a fluorine atom instead of bromine.

    5-iodo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine lies in the presence of the bromine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c12-9-6-14-11(15-7-9)13-3-1-4-17-10-2-5-16-8-10/h6-7,10H,1-5,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXIPSDALIUYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCCNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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